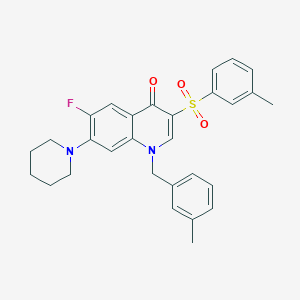
6-fluoro-1-(3-methylbenzyl)-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-1-(3-methylbenzyl)-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C29H29FN2O3S and its molecular weight is 504.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antiviral Potential
6-fluoro-1-(3-methylbenzyl)-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one and its derivatives have shown promise in antimicrobial and antiviral applications. A study by Vaksler et al. (2023) proposed the synthesis of a compound closely related to 6-fluoro-1-(3-methylbenzyl)-7-(piperidin-1-yl)-quinolin-4(1H)-on-3-yl, predicting its potential antimicrobial and antiviral properties through molecular docking (Vaksler et al., 2023).
Inotropic Activity
A series of compounds including 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, similar in structure to the compound , were synthesized and found to exhibit positive inotropic activity. This indicates potential applications in cardiac health and treatment of heart-related conditions (Ji-Yong Liu et al., 2009).
Antibacterial Applications
Various derivatives of fluoroquinolones, such as 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, have demonstrated significant antibacterial properties, suggesting similar potential for the compound . This class of compounds has been extensively studied for their efficacy against a range of bacterial infections (Natesh Rameshkumar et al., 2003).
Topoisomerase I Inhibition and Cancer Treatment
The synthesis of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives, which are structurally similar to the compound , has been explored for their potential as topoisomerase I inhibitors. This suggests potential applications in cancer treatment, as these compounds demonstrated promising anti-proliferative activity against various cancer cell lines (Raoling Ge et al., 2016).
Sigma-1 Receptor Antagonist and Pain Treatment
A novel series of 3,4-dihydro-2(1H)-quinolinone derivatives, structurally akin to the compound , were synthesized and evaluated for sigma-1 receptor antagonist activity. These compounds showed potential as therapeutic agents for pain treatment, suggesting similar possibilities for the compound (Yu Lan et al., 2014).
Properties
IUPAC Name |
6-fluoro-1-[(3-methylphenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN2O3S/c1-20-8-6-10-22(14-20)18-32-19-28(36(34,35)23-11-7-9-21(2)15-23)29(33)24-16-25(30)27(17-26(24)32)31-12-4-3-5-13-31/h6-11,14-17,19H,3-5,12-13,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTGOLLOEDFKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCCC4)F)S(=O)(=O)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2475946.png)
![3-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B2475947.png)
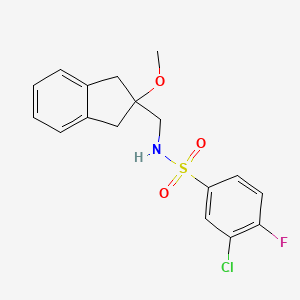
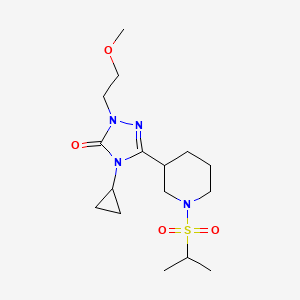
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone](/img/structure/B2475952.png)
![3-benzyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2475954.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2475955.png)
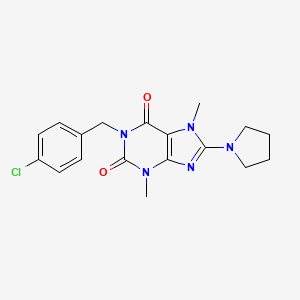
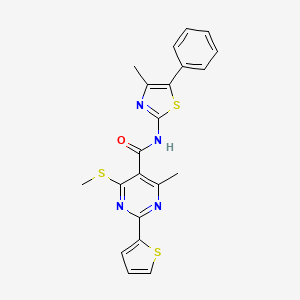
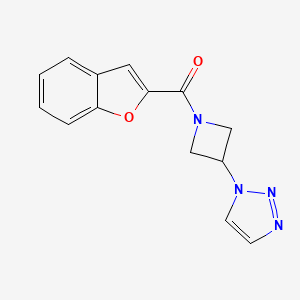
![2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2475959.png)
![3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2475963.png)


